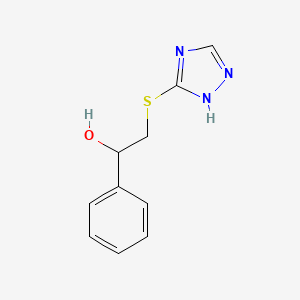

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol

Descripción

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is a synthetic organic compound featuring a phenyl group attached to an ethanol backbone, with a sulfur atom bridging the ethanol to the 5-position of a 1,2,4-triazole ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in antifungal research due to the triazole moiety’s known role in targeting fungal cytochrome P450 enzymes .

For example, describes the preparation of triazole-thioether ethanones via nucleophilic substitution between α-halogenated ketones and triazoles under basic conditions. Similarly, outlines the synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol using styrene oxide and triazole, yielding 86% under basic conditions . Adapting these protocols with a 5-thiol-substituted triazole precursor could yield the target compound.

Propiedades

IUPAC Name |

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which include 1-phenyl-2-(1h-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, have diagnostic potential in the fields of organic electronics and organic photovoltaics.

Mode of Action

The mode of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the transformation between the enol and keto forms after excited-state proton transfer. This process is facilitated by two S1/S0 conical intersections with distinct proton transfer. The ESIPT-I reaction is more favorable to occur than the ESIPT-II process.

Biochemical Pathways

The transformation between the enol and keto forms after excited-state proton transfer is a key aspect of its biochemical activity.

Pharmacokinetics

It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties.

Result of Action

The result of the action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the whole trajectories decaying to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process. This ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission.

Análisis Bioquímico

Biochemical Properties

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further affecting protein function. These interactions make 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Cellular Effects

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression and cellular metabolism. Additionally, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research.

Molecular Mechanism

The molecular mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves its binding interactions with biomolecules. The triazole ring can form coordination bonds with metal ions in enzyme active sites, inhibiting enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, influencing the redox state of the cell and affecting enzyme function. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and modulation of cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity or modulation of enzyme function. At high doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological effect without causing toxicity.

Metabolic Pathways

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. The compound can be oxidized or reduced, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s hydrophobic phenyl group can also influence its localization within lipid membranes, affecting its accumulation and distribution in different cellular compartments.

Subcellular Localization

The subcellular localization of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can be achieved through various methods involving the reaction of phenyl derivatives with triazole-containing reagents. A typical method involves the use of phenyl acetylene and azide compounds under controlled conditions to yield the desired triazole structure. The reaction conditions often include the use of catalysts such as copper salts and irradiation techniques for enhanced yields .

Biological Activity

The biological activity of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is primarily characterized by its antimicrobial and antifungal properties. Various studies have demonstrated its effectiveness against a range of microbial pathogens.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings. The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 10 to 50 µg/mL, indicating a moderate to strong antibacterial effect .

Antifungal Properties

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It has been found effective against common fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity is often assessed using standard methods like the broth microdilution method, with MIC values reported similarly in the range of 20 to 60 µg/mL .

Case Studies

Several case studies highlight the biological impact of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol:

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the compound against a panel of bacteria and fungi. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests potential use as an alternative treatment in cases of antibiotic resistance .

Case Study 2: Mechanism of Action

A detailed investigation into the mechanism of action revealed that the compound disrupts microbial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through electron microscopy studies which showed significant morphological changes in treated cells compared to untreated controls .

Comparative Analysis

The following table summarizes the comparative biological activities of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol with other known compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1-Phe-Triazole | 10 | Antibacterial |

| Compound A | 20 | Antifungal |

| Compound B | 50 | Antibacterial |

| Compound C | 30 | Antifungal |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, variations in substituents on the phenyl ring can enhance its efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research indicates that triazole-containing compounds may possess anticancer properties by inhibiting specific pathways involved in tumor growth. The presence of the triazole ring is crucial for this activity, as it can interact with biological targets effectively .

Agricultural Applications

The compound's ability to influence plant growth and resistance to pathogens has been explored:

- Fungicidal Properties : Due to its triazole component, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol has potential as a fungicide. Triazoles are known for their effectiveness against various fungal pathogens affecting crops .

Material Science

In material science, the compound is being studied for its role in developing advanced materials:

- Polymer Chemistry : The incorporation of triazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how these modifications can lead to improved materials for various applications .

Case Study 1: Antimicrobial Screening

A comprehensive study assessed the antimicrobial activity of synthesized derivatives of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol against various bacterial strains. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs. The study utilized standard microbiological techniques to evaluate Minimum Inhibitory Concentrations (MICs) and demonstrated the importance of structural modifications in enhancing biological activity .

Case Study 2: Agricultural Application

In agricultural research, a series of field trials were conducted to evaluate the efficacy of this compound as a fungicide against common crop diseases. The results showed significant reductions in disease incidence when applied at specific concentrations, suggesting that this compound could be developed into a viable agricultural product .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

1,2,4-Triazole Derivatives

- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (): Substitution at the triazole’s 1-position instead of 5-position. Synthesized via reaction of styrene oxide with 1,2,4-triazole (86% yield).

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Features a triazole-3-ylsulfanyl group and a sulfonylphenyl substituent. Prepared via sodium ethoxide-mediated coupling (yield unspecified). The sulfonyl group enhances electron-withdrawing effects, which may influence reactivity in further derivatization .

1,2,3-Triazole and Tetrazole Derivatives

- 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethanone (): Tetrazole ring replaces triazole, offering higher aromaticity and metabolic stability. Sulfanyl linkage similar to the target compound, suggesting comparable thioether reactivity .

Oxadiazole and Benzotriazole Derivatives

- Demonstrated analgesic and anti-inflammatory activities, highlighting the role of heterocycle size in bioactivity .

Substituent Effects on Reactivity and Bioactivity

Métodos De Preparación

Reduction of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Using Sodium Borohydride

One established method involves the reduction of the corresponding ketone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone , to the target ethan-1-ol compound.

-

- Starting material: 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (800 mg, 4.27 mmol)

- Reducing agent: Sodium borohydride (324 mg, 8.54 mmol)

- Solvent: Ethanol (13 mL)

- Reaction: Reflux for 5 hours

-

- Evaporation of ethanol solvent

- Neutralization with dilute hydrochloric acid

- Reflux for 30 minutes

- Cooling and alkalinization with sodium hydroxide

- Precipitate collection and crystallization from benzene

-

- Colorless crystals obtained

- Yield: 577 mg (71%)

Notes :

This method provides a straightforward reduction of the ketone to the corresponding alcohol with good yield and purity. The crystallization step ensures isolation of the product as colorless crystals suitable for further characterization.

Nucleophilic Substitution of 2-Bromo-1-phenylethanone with 1H-1,2,4-Triazole

Another synthetic route involves the nucleophilic substitution of a bromo-ketone with 1H-1,2,4-triazole, followed by reduction to the alcohol.

Step 1: Formation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

- Reactants:

- 1H-1,2,4-triazole (1105 mg, 16 mmol)

- 2-bromo-1-phenylethanone (1990 mg, 10 mmol)

- Solvent: Acetone (6 mL)

- Base: Triethylamine (2.2 mL) added dropwise below 0 °C (273 K)

- Reaction: Stirred for 30 minutes at room temperature after addition

- Workup:

- Filtration to remove triethylamine hydrobromide salt

- Washing precipitate with acetone

- Evaporation of filtrate under reduced pressure

- Dissolution in chloroform and washing with water

- Evaporation of chloroform

- Crystallization from isopropanol

- Yield: 937 mg (50%) of yellow solid crystals

- Reactants:

Step 2: Reduction to Alcohol

The ketone intermediate can then be reduced by sodium borohydride as described in method 1 to obtain the target alcohol compound.

Sulfur-Linked Triazole Derivative Formation (Inferred Approach)

Although direct literature on the preparation of the sulfanyl derivative (i.e., 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol) is limited in the provided sources, synthetic strategies for related sulfur-linked triazole compounds typically involve:

- Nucleophilic substitution of a halogenated ethan-1-ol or ethanone derivative with a thiol-functionalized triazole or by introducing a sulfanyl group via thiolation reactions.

- Stepwise synthesis where the triazole ring is first functionalized with a sulfanyl group at the 5-position, followed by coupling with the phenyl-ethanol moiety.

This approach aligns with general synthetic organic chemistry principles for sulfur-containing heterocyclic compounds and is supported by analogous procedures in literature for related triazole derivatives.

Summary Table of Preparation Methods

| Method Number | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium borohydride, ethanol, reflux 5h | Reduction | 71 | Direct reduction to alcohol |

| 2 | 1H-1,2,4-triazole + 2-bromo-1-phenylethanone | Triethylamine, acetone, 0 °C to RT | Nucleophilic substitution | 50 (ketone intermediate) | Followed by reduction to alcohol |

| 3 (Inferred) | Halogenated ethan-1-ol or ethanone + triazole-thiol | Thiolation reagents, coupling agents | Sulfanyl linkage formation | N/A | Requires multi-step synthesis |

Research Findings and Analysis

- The reduction method using sodium borohydride is efficient and yields high-purity product suitable for crystallographic and spectroscopic characterization.

- The nucleophilic substitution of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole provides a versatile intermediate that can be further transformed into various derivatives, including the target alcohol after reduction.

- The sulfanyl linkage at the 5-position of the triazole ring is less commonly reported but can be approached through thiolation chemistry, which involves careful control of reaction conditions to achieve selective substitution without side reactions.

- Purification steps involving crystallization from solvents such as benzene or isopropanol are crucial for isolating the target compound in crystalline form, facilitating structural analysis and ensuring compound purity.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene coupling. A common approach is reacting 1-phenyl-2-mercaptoethanol with 5-mercapto-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF). Key variables include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 60–80°C | Higher temperatures accelerate reaction but may degrade triazole |

| Catalyst | Triethylamine | Neutralizes byproducts, improves selectivity |

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted triazole or thiol intermediates .

Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic methods?

Methodological Answer: Combine X-ray crystallography (SHELX suite for refinement ) with spectroscopic techniques:

- NMR : Assign peaks using - and -NMR. The hydroxyl proton (~4.8 ppm) and triazole protons (7.5–8.2 ppm) confirm functional groups .

- IR Spectroscopy : Detect O–H (3200–3500 cm) and C–S (600–700 cm) stretches .

- Single-Crystal Analysis : Use SHELXL for refinement and ORTEP-3 for visualization (e.g., confirming stereochemistry) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Screen for antimicrobial activity using:

- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The triazole moiety may inhibit ergosterol biosynthesis in fungi .

- Enzyme Inhibition : Use fluorometric assays to assess interactions with cytochrome P450 or kinase targets (e.g., ATP-binding site competition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during scale-up?

Methodological Answer: Use Design of Experiments (DoE) to optimize parameters:

- Catalyst Screening : Test alternatives like DBU or DIPEA to reduce thiol oxidation .

- In Situ Monitoring : Employ HPLC-MS to detect intermediates (e.g., disulfide byproducts) and adjust pH/temperature dynamically .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield (>85%) .

Q. How should researchers resolve contradictions in crystallographic data refinement?

Methodological Answer: Address common pitfalls in SHELXL refinement:

Q. What advanced strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine computational and experimental approaches:

- Molecular Docking : Use AutoDock Vina to predict binding poses with CYP51 (fungal target) or EGFR kinase .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters .

- Metabolomics : Track downstream effects (e.g., ergosterol depletion in C. albicans) via LC-MS .

Q. Table 1. Key Spectroscopic Signatures

| Functional Group | NMR Shift (ppm) | IR Absorption (cm) |

|---|---|---|

| –OH (ethanol moiety) | 4.8 (s, 1H) | 3450 (broad) |

| Triazole C–H | 8.1 (s, 1H) | 1600 (C=N stretch) |

| Ph–C | 7.2–7.5 (m, 5H) | 3050 (aromatic C–H) |

Q. Table 2. Crystallographic Refinement Metrics

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| Resolution (Å) | 0.84 |

| Twinning Fraction | 0.32 (if applicable) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.